molecular formula C22H22Br2N2 B12898256 2,2'-(Butane-1,4-diyl)bis(isoquinolin-2-ium) bromide

2,2'-(Butane-1,4-diyl)bis(isoquinolin-2-ium) bromide

Katalognummer: B12898256
Molekulargewicht: 474.2 g/mol
InChI-Schlüssel: ZZSIHDQYEWQENF-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-(Butane-1,4-diyl)bis(isoquinolin-2-ium) bromide: is a chemical compound with the molecular formula C22H22Br2N2 and a molecular weight of 474.23 g/mol . This compound belongs to the class of isoquinoline derivatives and is characterized by the presence of two isoquinolin-2-ium groups connected by a butane-1,4-diyl linker and two bromide ions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Butane-1,4-diyl)bis(isoquinolin-2-ium) bromide typically involves the reaction of isoquinoline derivatives with a butane-1,4-diyl linker in the presence of bromide ions. One common method involves the use of isoquinoline and 1,4-dibromobutane as starting materials. The reaction is carried out under reflux conditions in a suitable solvent such as acetonitrile or ethanol . The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-(Butane-1,4-diyl)bis(isoquinolin-2-ium) bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,2’-(Butane-1,4-diyl)bis(isoquinolin-2-ium) bromide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,2’-(Butane-1,4-diyl)bis(isoquinolin-2-ium) bromide involves its interaction with molecular targets such as DNA , proteins , and enzymes . The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2’-(Butane-1,4-diyl)bis(isoquinolin-2-ium) bromide is unique due to its isoquinoline moieties, which confer distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit enzyme activity makes it a valuable compound for research in medicinal chemistry and drug development .

Eigenschaften

Molekularformel

C22H22Br2N2

Molekulargewicht

474.2 g/mol

IUPAC-Name

2-(4-isoquinolin-2-ium-2-ylbutyl)isoquinolin-2-ium;dibromide

InChI

InChI=1S/C22H22N2.2BrH/c1-3-9-21-17-23(15-11-19(21)7-1)13-5-6-14-24-16-12-20-8-2-4-10-22(20)18-24;;/h1-4,7-12,15-18H,5-6,13-14H2;2*1H/q+2;;/p-2

InChI-Schlüssel

ZZSIHDQYEWQENF-UHFFFAOYSA-L

Kanonische SMILES

C1=CC=C2C=[N+](C=CC2=C1)CCCC[N+]3=CC4=CC=CC=C4C=C3.[Br-].[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.